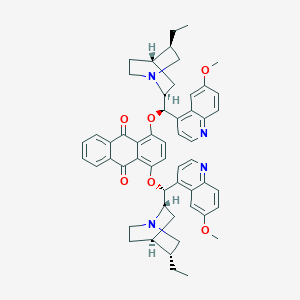

(Dhq)2aqn

CAS No.: 176097-24-8

Cat. No.: VC2032851

Molecular Formula: C54H56N4O6

Molecular Weight: 857 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176097-24-8 |

|---|---|

| Molecular Formula | C54H56N4O6 |

| Molecular Weight | 857 g/mol |

| IUPAC Name | 1,4-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione |

| Standard InChI | InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3/t31-,32-,33-,34-,45-,46-,53+,54+/m0/s1 |

| Standard InChI Key | ARCFYUDCVYJQRN-KESJXZTCSA-N |

| Isomeric SMILES | CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

| SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

| Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O |

Introduction

Chemical Structure and Properties

(DHQ)2AQN consists of two dihydroquinine units attached to an anthraquinone core at the 1 and 4 positions. The IUPAC name for this compound is 1,4-bis[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione. This complex structure features:

-

An anthraquinone scaffold at its core

-

Two dihydroquinine units derived from cinchona alkaloids

-

Multiple stereogenic centers that create a defined chiral environment

-

Quinuclidine nitrogen atoms that play a crucial role in catalytic activity

-

Quinoline moieties that participate in π-π stacking interactions with substrates

The compound appears as white crystalline powder when pure and has a CAS number of 176097-24-8 . Its structural characteristics are particularly important for its function as a chiral catalyst, as they enable specific three-dimensional interactions with substrates to control stereochemistry in various reactions.

Synthesis and Preparation Methods

The synthesis of (DHQ)2AQN typically involves the reaction of dihydroquinine with anthraquinone-1,4-diyl chloride under basic conditions. The reaction is generally carried out in organic solvents such as chloroform or dichloromethane, followed by purification through recrystallization. This synthesis requires careful control of reaction conditions to ensure high purity of the final product.

Industrial production of (DHQ)2AQN follows similar synthetic routes but utilizes automated reactors and continuous flow systems to maintain consistent quality and maximize yield. The reaction conditions are optimized to minimize by-products and ensure efficiency. Commercial preparations of (DHQ)2AQN typically have a purity of 95% or higher , which is essential for its application in asymmetric catalysis where impurities could affect stereoselectivity.

Mechanism of Action in Asymmetric Catalysis

(DHQ)2AQN functions primarily as a chiral ligand that creates a defined stereochemical environment around reaction centers, thereby directing the stereochemical outcome of chemical transformations. Its mechanism of action involves several key interactions:

Metal Coordination

In reactions such as asymmetric dihydroxylation, (DHQ)2AQN coordinates with metals (typically osmium) to form chiral complexes. This coordination occurs primarily through the quinuclidine nitrogen atoms of the dihydroquinine moieties .

Hydrogen Bonding

The molecule can participate in hydrogen bonding interactions with substrates, which helps to position them correctly for stereoselective reactions. In some reactions, hydrogen bonding to substrate hydroxyl groups plays a crucial role in stereoinduction .

π-π Stacking Interactions

The quinoline rings of (DHQ)2AQN can engage in π-π stacking interactions with aromatic substrates, further constraining their orientation within the chiral environment . This interaction is particularly important in reactions involving aromatic Morita-Baylis-Hillman adducts, where it contributes significantly to the observed enantioselectivity .

Steric Effects

The three-dimensional structure of (DHQ)2AQN creates steric barriers that direct the approach of substrates, blocking certain trajectories and favoring others to achieve stereoselective transformations .

In a proposed mechanism for a Lewis base-catalyzed asymmetric multicomponent reaction, (DHQ)2AQN acts through SN2' addition to Morita-Baylis-Hillman carbonates, generating chiral cationic intermediates with E geometry. The stereoselectivity arises from π–π stacking that blocks one face of the intermediate, directing nucleophilic addition to the opposite face .

Applications in Asymmetric Synthesis

Asymmetric Dihydroxylation Reactions

One of the most significant applications of (DHQ)2AQN is in asymmetric dihydroxylation reactions, where it serves as a chiral ligand to facilitate the stereoselective addition of hydroxyl groups to olefins. These reactions produce enantiomerically pure diols, which are valuable intermediates in pharmaceutical synthesis.

The reaction typically employs potassium osmate as the catalytic source of osmium, along with potassium ferricyanide as the stoichiometric oxidant and potassium carbonate as the base . Studies have demonstrated that (DHQ)2AQN can provide slightly higher enantioselectivity than other cinchona-derived ligands in certain substrates.

Table 1: Comparison of Ligand Performance in Asymmetric Dihydroxylation of trans-n-hexyl crotonate

| Entry | Ligand | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | (DHQ)2PHAL | 88 | 80 |

| 2 | (DHQ)2AQN | 90 | 85 |

In the dihydroxylation of trans-n-hexyl crotonate, (DHQ)2AQN delivered the diol product with 85% enantiomeric excess, compared to 80% ee when using (DHQ)2PHAL . This demonstrates the ligand-dependent nature of stereoselectivity in these reactions.

Asymmetric Substitution Reactions

(DHQ)2AQN has also proven effective in asymmetric substitution reactions. A notable example is its use in the asymmetric substitution of isatin-derived hydrazones with O-Boc-protected Morita-Baylis-Hillman adducts, as reported by Yang et al. .

This represents the first example of preparing enantioenriched azo compounds from hydrazones and Morita-Baylis-Hillman adducts. Under the catalysis of (DHQ)2AQN, the reaction affords azo compounds incorporating an oxindole scaffold with up to 91% yield and 93% enantiomeric excess .

Another application is in Lewis base-catalyzed asymmetric multicomponent reactions, where (DHQ)2AQN (10 mol%) in a mixture of THF-toluene yielded the desired product with a 94:6 enantiomeric ratio . This reaction demonstrated good scalability, maintaining similar yields and selectivity when scaled up to produce 0.77g of product (62% yield, 97:3 er and 95:5 rr) .

Comparative Analysis with Similar Compounds

(DHQ)2AQN belongs to a family of chiral ligands derived from cinchona alkaloids. Its structure and performance can be compared with similar compounds to understand its unique properties and optimal applications.

Structural Comparison

The primary structural difference between (DHQ)2AQN and other popular cinchona-derived ligands like (DHQ)2PHAL is that (DHQ)2AQN features an anthraquinone core instead of a phthalazine core. This leads to different spatial arrangements of the dihydroquinine units and affects the chiral environment created around reaction centers.

Additionally, (DHQ)2AQN lacks the pyridazine nitrogens present in PHAL-based ligands, which impacts its performance in certain reactions. For example, in the enantioselective dichlorination of allylic alcohols, (DHQ)2AQN provided minimal stereoinduction (10% ee) compared to other ligands, which was attributed to the absence of these pyridazine nitrogens .

Performance Comparison

The performance of (DHQ)2AQN versus other chiral ligands is highly substrate and reaction-dependent. While it shows superior performance for some transformations, other ligands may be more effective for different substrates or reaction types.

This substrate-dependent performance highlights the importance of ligand screening and optimization in asymmetric catalysis, with (DHQ)2AQN representing an important addition to the available toolkit of chiral catalysts.

| Compound | maCC50 (μM) | Cell Line |

|---|---|---|

| (DHQ)₂AQN | 697 ± 113.1 | U937 |

| DNJ | 427.4 ± 278.3 | CAL-27 |

The compound has also been evaluated for its ability to inhibit specific enzymes critical to disease processes. For instance, it was found to enhance the selectivity of enzyme-catalyzed reactions involving proteases, which are often targeted in therapeutic interventions for viral infections like SARS-CoV-2.

The anthraquinone core itself belongs to a class of compounds with numerous biological activities. Various anthraquinone derivatives have demonstrated anticancer, antimicrobial, and anti-inflammatory properties . The combination of this scaffold with the dihydroquinine units in (DHQ)2AQN may contribute to unique biological activities that warrant further investigation.

Recent Research Developments

Recent research has continued to expand the applications of (DHQ)2AQN in organic synthesis and explore its potential biological activities. Some notable developments include:

New Asymmetric Transformations

Researchers have developed new asymmetric transformations using (DHQ)2AQN as a catalyst. For example, in 2023, a Lewis base-catalyzed asymmetric multicomponent reaction was reported, where (DHQ)2AQN effectively catalyzed the synthesis of highly substituted indoles with good enantioselectivity .

Kinetic studies of this reaction revealed interesting mechanistic details, including a match/mismatch effect between racemic substrates and the chiral catalyst, where the matched enantiomer of the Morita-Baylis-Hillman carbonate was consumed approximately twice as fast as the mismatched enantiomer .

Mechanistic Insights

The stereoselectivity observed in these new reactions has been rationalized based on π–π stacking interactions between the quinoline ring of (DHQ)2AQN and aromatic rings in the substrates. This model explains why substrates with reduced π–π interactions, such as alkyl- and alkenyl-Morita-Baylis-Hillman adducts, typically give lower enantioselectivity .

Applications in Medicinal Chemistry

The potential of (DHQ)2AQN in medicinal chemistry continues to be explored, with studies investigating its enzyme inhibition properties and anticancer activities. These studies open new avenues for the application of this compound beyond its traditional role in asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume